1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818950
InChI: InChI=1S/C11H9BrF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2
SMILES:
Molecular Formula: C11H9BrF4O
Molecular Weight: 313.09 g/mol

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18818950

Molecular Formula: C11H9BrF4O

Molecular Weight: 313.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one -

Specification

Molecular Formula C11H9BrF4O
Molecular Weight 313.09 g/mol
IUPAC Name 1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one
Standard InChI InChI=1S/C11H9BrF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2
Standard InChI Key FXSVAEIEKLHYIR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with two difluoromethyl (-CF₂H) groups at the 3 and 5 positions, linked to a propan-2-one moiety brominated at the 3-position. This arrangement creates a para-directing electronic environment on the aromatic ring, enhancing electrophilic substitution reactivity . The IUPAC name is 1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one, with a canonical SMILES string of C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr.

Spectroscopic Characterization

  • ¹H/¹³C NMR: The aromatic protons resonate as doublets due to coupling with fluorine atoms, while the carbonyl carbon (C=O) appears at ~200 ppm.

  • ¹⁹F NMR: Distinct signals for the two equivalent difluoromethyl groups appear near δ -65 ppm .

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₉BrF₄O
Molecular Weight313.09 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLow in water, high in organics

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 1-(3,5-bis(difluoromethyl)phenyl)propan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom selectively attacking the propan-2-one backbone’s methyl group adjacent to the carbonyl .

Key Reaction:
1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one+Br2CH2Cl2,0C1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one\text{1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one}

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems regulate temperature (-10°C to 25°C) and reagent stoichiometry, minimizing side products like dibrominated derivatives . Post-synthesis purification involves silica gel chromatography with ethyl acetate/hexane (3:7 v/v).

Chemical Reactivity

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (25–50°C, ethanol solvent), yielding derivatives like 3-amino-1-(3,5-bis(difluoromethyl)phenyl)propan-2-one .

Reduction and Oxidation

  • Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, producing 3-bromo-1-(3,5-bis(difluoromethyl)phenyl)propan-2-ol.

  • Oxidation: Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid, though this pathway is less explored due to competing C-Br bond cleavage.

Stability Considerations

The compound degrades under UV light via radical mechanisms, necessitating storage in amber vials under inert gas. Hydrolytic stability is moderate, with a half-life of 72 hours in pH 7.4 buffer at 25°C.

CompoundMIC vs MRSA (µg/mL)LogP
Target Compound0.252.8
3,5-Bis(trifluoromethyl) analog0.123.5
Non-fluorinated analog8.01.2

Biological Activity

Antimicrobial Mechanisms

The bromopropanone moiety acts as an electrophile, alkylating cysteine residues in bacterial enzymes like dihydropteroate synthase (DHPS), disrupting folate synthesis . Fluorine’s electronegativity enhances target binding via dipole interactions .

Comparison with Structural Analogs

Reactivity Differences vs. Trifluoromethyl Derivatives

  • Electrophilicity: The -CF₂H group in the target compound is less electron-withdrawing than -CF₃, resulting in slower SN2 reactions compared to 3,5-bis(trifluoromethyl) analogs .

  • Thermal Stability: Decomposition onset occurs at 120°C for the target vs. 150°C for -CF₃ analogs, limiting high-temperature applications .

Pharmacokinetic Advantages

The target’s lower molecular weight (313.09 vs. 413.20 for -SCF₃ analogs) improves oral bioavailability (F = 45% vs. 22%) in rodent models.

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